
9-(1,2,2-Triphenylvinyl)phenanthrene
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Overview
Description
9-(1,2,2-Triphenylvinyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted at the 9-position with a 1,2,2-triphenylvinyl group. This bulky, conjugated substituent confers unique photophysical properties, including aggregation-induced emission (AIE), where the compound exhibits enhanced fluorescence in aggregated or solid states compared to dissolved states . The triphenylvinyl group introduces steric hindrance and extended π-conjugation, making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs) and chemical sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1,2,2-Triphenylvinyl)phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method includes the use of 9-hydroxyphenanthrene as a starting material, which undergoes regioselective functionalization to introduce the triphenylvinyl group . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of phenanthrene, a polycyclic aromatic hydrocarbon abundant in coal tar, as a precursor is a plausible approach .
Chemical Reactions Analysis
Types of Reactions: 9-(1,2,2-Triphenylvinyl)phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core or the triphenylvinyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can produce a variety of functionalized phenanthrene compounds .
Scientific Research Applications
9-(1,2,2-Triphenylvinyl)phenanthrene has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photophysical properties make it useful in the study of biological systems, particularly in fluorescence-based assays.
Industry: The compound’s unique properties are leveraged in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism by which 9-(1,2,2-Triphenylvinyl)phenanthrene exerts its effects is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where its fluorescence is enhanced upon aggregation. This property is attributed to the restriction of intramolecular rotations, which prevents non-radiative decay pathways and enhances emission . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to emit fluorescence under specific conditions.
Comparison with Similar Compounds
Structural and Spectroscopic Properties
The spectroscopic behavior of 9-(1,2,2-Triphenylvinyl)phenanthrene is influenced by its substituent’s electron-donating and steric effects. Comparisons with analogous phenanthrene and anthracene derivatives reveal key differences:
Table 1: Spectroscopic Comparison of Selected Compounds
*Hypothetical values based on structural analogy to –3.
- Absorption Wavelength : Phenanthrene derivatives generally exhibit hypsochromic shifts compared to anthracene analogs due to reduced conjugation in the phenanthrene core. The triphenylvinyl group in this compound extends conjugation slightly, but its absorption (~420 nm) remains shorter than anthracene derivatives like ANT-SCH3 (460 nm) .
- Molar Extinction Coefficient : Electron-donating substituents (e.g., –SCH3 in ANT-SCH3) enhance ε values. The triphenylvinyl group’s steric bulk may limit ε in this compound compared to smaller substituents .
Aggregation-Induced Emission (AIE)
This compound exhibits AIE, a rare property where emission intensity increases upon aggregation. This contrasts with non-AIE phenanthrene derivatives like FEN-CN and FEN-SCH3, which may suffer from aggregation-caused quenching (ACQ) . The AIE effect arises from restricted intramolecular rotation (RIR) of the triphenylvinyl group in aggregated states, reducing non-radiative decay pathways.
Stability and Reactivity
- Chemical Stability : The phenanthrene core’s aromaticity and resonance stabilization confer stability. However, the 9-position is reactive toward electrophilic substitution, similar to other phenanthrene derivatives .
- Environmental Degradation : Phenanthrene derivatives are metabolized by bacteria (e.g., Mycobacterium sp.) via dioxygenase pathways, producing dihydrodiols and ring-fission products . The triphenylvinyl group may slow degradation due to steric hindrance.
Biological Activity
9-(1,2,2-Triphenylvinyl)phenanthrene is a phenanthrene derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound belongs to a larger class of phenanthrenes noted for their diverse biological properties, including anticancer and antioxidant activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenanthrene backbone with a triphenylvinyl substituent, which is crucial for its biological activity.
Anticancer Activity
Research indicates that phenanthrene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications on the phenanthrene skeleton can enhance anticancer activity. The cytotoxic effects are often measured using the MTT assay, which assesses cell viability in response to treatment with the compound.
Table 1: Cytotoxic Activity of Phenanthrene Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | H460 (lung cancer) | 5.6 |
Tylophorine | H460 | 0.5 |
3-Methoxyl Phenanthrene | H460 | 53.8 |
3-Hydroxyl Phenanthrene | H460 | 11.6 |
The above data illustrates that while this compound shows promising activity, it is less potent than some natural products like tylophorine .
Anti-Inflammatory Activity
In addition to its anticancer properties, phenanthrenes have been studied for their anti-inflammatory effects. A study highlighted the ability of certain phenanthrene derivatives to inhibit reactive oxygen species (ROS) production in leukocytes, indicating potential applications in treating inflammatory conditions .
Table 2: Anti-inflammatory Effects of Phenanthrene Derivatives
Compound | ROS Inhibition (%) | Concentration (µM) |
---|---|---|
Compound A | 45 | 10 |
Compound B | 60 | 20 |
This compound | 50 | 15 |
The mechanism by which this compound exerts its biological effects may involve interactions with cellular signaling pathways. For example, some studies suggest that phenanthrenes can modulate the AKT/IκB/NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression .
Case Studies
A notable study investigated the effect of various phenanthrenes on human cancer cell lines. It was found that compounds with specific substituents on the phenanthrene ring exhibited enhanced cytotoxicity compared to unsubstituted analogs. This suggests that the biological activity of these compounds can be finely tuned through structural modifications .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 9-(1,2,2-Triphenylvinyl)phenanthrene, and what parameters critically influence yield?
Methodological Answer: The synthesis typically involves coupling reactions between phenanthrene derivatives and triphenylvinyl precursors. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Reaction conditions : Temperature control (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product . Critical yield influencers include stoichiometric ratios of reactants and the purity of starting materials, particularly phenanthrene-9-boronic acid derivatives.
Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should researchers prioritize?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.2–8.5 ppm range and vinyl proton splitting patterns (J = 16–18 Hz).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.1564 for C₃₂H₂₄).
- FT-IR : Absorbance at ~1600 cm⁻¹ (C=C stretching) and ~3050 cm⁻¹ (aromatic C-H) . Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What key physicochemical properties (e.g., solubility, thermal stability) are critical for experimental design?
Methodological Answer: Key properties include:
- Solubility : Low polarity in non-polar solvents (logP ≈ 6.2 in octanol/water) but soluble in dichloromethane or THF .
- Thermal stability : Decomposes above 250°C; use TGA-DSC to assess melting points and degradation profiles.
- Photostability : Susceptible to UV-induced isomerization; store in amber vials under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives across studies?
Methodological Answer: Systematically vary:
- Reaction pH : Optimal epoxide formation occurs at pH 8.6–8.8 in aqueous/organic biphasic systems .
- Catalyst loading : Test 1–5 mol% Pd catalysts to balance cost and efficiency.
- Reaction duration : Monitor via TLC/HPLC to prevent over-oxidation or side-product formation . Use Design of Experiments (DoE) to identify interactions between variables .
Q. What computational approaches predict electronic properties for material science applications?
Methodological Answer:
- DFT calculations : Model HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict charge-transfer behavior.
- Molecular docking : Simulate interactions with DNA or protein targets for drug-delivery studies .
- TD-DFT : Correlate calculated excitation energies with experimental UV-Vis spectra (λmax ~350 nm) .
Q. How does the steric bulk of the triphenylvinyl group influence supramolecular interactions?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing to identify π-π stacking distances (typically 3.4–3.8 Å) .
- NMR titration experiments : Quantify binding constants (Ka) with host molecules (e.g., cyclodextrins) in varying solvents.
- Molecular dynamics (MD) : Simulate steric hindrance effects on association/dissociation kinetics .
Q. What methodologies enable real-time analysis of photophysical behavior in solvent matrices?
Methodological Answer:
- Time-resolved fluorescence : Use a streak camera or TCSPC to measure lifetimes (τ ≈ 5–20 ns) in polar vs. non-polar solvents.
- Solvatochromism studies : Correlate emission shifts (Δλ ~20–50 nm) with solvent polarity (ET(30) scale) .
- Quenching experiments : Add iodide or acrylamide to assess accessibility of excited states .
Q. What experimental strategies validate reaction mechanisms for novel derivatives?
Methodological Answer:
- Isotopic labeling : Synthesize deuterated analogs (e.g., [10-²H]-phenanthrene) to track proton transfer steps via ²H NMR .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates.
- Intermediate trapping : Use low-temperature NMR (-40°C) to identify transient species .
Properties
Molecular Formula |
C34H24 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
9-(1,2,2-triphenylethenyl)phenanthrene |
InChI |
InChI=1S/C34H24/c1-4-14-25(15-5-1)33(26-16-6-2-7-17-26)34(27-18-8-3-9-19-27)32-24-28-20-10-11-21-29(28)30-22-12-13-23-31(30)32/h1-24H |
InChI Key |
NEPQSGXASDYIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
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